(Z)-N-(3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
CAS No.:
Cat. No.: VC16363680
Molecular Formula: C13H13ClN2O3S2
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13ClN2O3S2 |
|---|---|
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | N-[3-(2-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C13H13ClN2O3S2/c1-8(17)15-13-16(10-5-3-2-4-9(10)14)11-6-21(18,19)7-12(11)20-13/h2-5,11-12H,6-7H2,1H3 |
| Standard InChI Key | KZUBXBGKDKMCLD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=CC=C3Cl |
Introduction
The compound (Z)-N-(3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide belongs to a class of heterocyclic compounds containing a thieno[3,4-d]thiazole core. This scaffold is significant in medicinal chemistry due to its potential bioactive properties, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of sulfur and nitrogen atoms in the heterocyclic ring enhances its ability to interact with biological targets, such as enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general synthetic route includes:
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Formation of the thieno[3,4-d]thiazole core: This is achieved by cyclization of thiourea derivatives with α-haloketones or related substrates.
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Introduction of the sulfone group: Oxidation using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
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Coupling with acetamide derivatives: The final step involves condensation with 2-chloroaniline or related compounds under controlled conditions.
Analytical Characterization
The structure of the compound is confirmed using advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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-NMR reveals characteristic signals for the aromatic protons and the amide proton.
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-NMR identifies carbon atoms in distinct chemical environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
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X-ray Crystallography: Provides detailed information on bond lengths, angles, and stereochemistry.
Biological Activity
Preliminary studies suggest that (Z)-N-(3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide exhibits promising biological properties:
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Anti-inflammatory Activity:
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Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways.
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Anticancer Potential:
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Compounds with similar scaffolds have shown cytotoxicity against cancer cell lines such as HeLa and MCF-7 through mechanisms like apoptosis induction.
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Antimicrobial Activity:
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Thieno[3,4-d]thiazole derivatives are known for their antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
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Applications and Future Directions
The compound's unique structure makes it a candidate for further development as a therapeutic agent. Potential applications include:
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Development as an anti-inflammatory drug targeting chronic conditions like arthritis.
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Exploration as an anticancer agent through structure optimization.
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Use as a lead compound for designing new antimicrobial agents.
Future research should focus on:
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Comprehensive in vitro and in vivo biological evaluations.
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Optimization of pharmacokinetic properties using computational tools like ADMET prediction.
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Structural modifications to enhance potency and selectivity.
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